molecular formula C11H20ClNO2 B1476883 3-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)propan-1-one CAS No. 2098014-06-1

3-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)propan-1-one

Cat. No.: B1476883
CAS No.: 2098014-06-1
M. Wt: 233.73 g/mol
InChI Key: MFSXFYKTZJBQDK-UHFFFAOYSA-N
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Description

3-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C11H20ClNO2 and its molecular weight is 233.73 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Synthesis

A study on the structural analysis of related compounds has provided insights into the position and reactivity of substituents in piperidinylimidazol derivatives. The X-ray investigation of stable isomers of related compounds has shed light on the molecular structure, revealing the orientation of piperidine residues and their interactions within the crystal lattice, offering valuable information for synthesizing similar compounds (Gzella, Wrzeciono, & Pöppel, 1999).

Chemo-Enzymatic Synthesis

The chemo-enzymatic synthesis of related enantiopure compounds demonstrates the potential for creating intermediates for pharmaceutical applications. Optimized conditions using lipases in ionic liquids have achieved significant conversion and enantiomeric excess, highlighting an efficient method for producing key intermediates like arimoclomol and bimoclomol (Banoth et al., 2012).

Glycine Transporter Inhibition

Research into glycine transporter 1 inhibitors has led to the identification of compounds structurally related to 3-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)propan-1-one. These inhibitors have shown potent activity and a favorable pharmacokinetic profile, which could have implications for treating disorders such as schizophrenia by increasing glycine levels in the central nervous system (Yamamoto et al., 2016).

Material Science Applications

The synthesis of adducts and complexes involving piperidin-1-yl compounds suggests potential applications in material science, particularly in the development of novel crystalline structures and materials with unique chemical properties. Studies have demonstrated the formation of adducts with triphenyltin chloride, indicating the versatility of these compounds in forming stable and structurally interesting materials (Yan & Khoo, 2005).

Pharmaceutical Intermediates

The synthesis and evaluation of compounds structurally similar to this compound have highlighted their importance as intermediates in developing new pharmaceutical agents. For example, studies on the synthesis of rigid analogues of SSRIs indicate the potential for creating antidepressant medications with similar or improved efficacy and pharmacological profiles (Kumar et al., 2004).

Mechanism of Action

The mechanism of action of “3-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)propan-1-one” is not clearly defined in the literature. As it is used for pharmaceutical testing , its mechanism of action would likely depend on the specific context of the test.

Properties

IUPAC Name

3-chloro-1-[3-(ethoxymethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO2/c1-2-15-9-10-4-3-7-13(8-10)11(14)5-6-12/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSXFYKTZJBQDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCN(C1)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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